molecular formula C5H11BF3K B2478227 Potassium;trifluoro(3-methylbutyl)boranuide CAS No. 2125680-51-3

Potassium;trifluoro(3-methylbutyl)boranuide

Cat. No.: B2478227
CAS No.: 2125680-51-3
M. Wt: 178.05
InChI Key: DWYYUQWEZMTTJW-UHFFFAOYSA-N
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Description

Potassium;trifluoro(3-methylbutyl)boranuide is a chemical compound with the molecular formula C5H11BF3K. It is a potassium salt of trifluoro(3-methylbutyl)boranuide. This compound is known for its stability and reactivity, making it a valuable reagent in various chemical reactions, particularly in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

Potassium;trifluoro(3-methylbutyl)boranuide can be synthesized through the reaction of 3-methylbutylboronic acid with potassium fluoride and trifluoroborane. The reaction typically occurs in an inert atmosphere to prevent oxidation and is carried out at room temperature. The product is then purified through recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale reactions using similar reagents. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Potassium;trifluoro(3-methylbutyl)boranuide undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the trifluoro(3-methylbutyl)boranuide group is replaced by other nucleophiles.

    Coupling Reactions: It is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include alkyl halides and nucleophiles such as amines or thiols. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Suzuki-Miyaura Coupling: This reaction involves palladium catalysts and bases such as potassium carbonate. The reaction is usually performed in an aqueous or alcoholic medium.

Major Products

    Substitution Reactions: The major products are substituted boranes where the trifluoro(3-methylbutyl)boranuide group is replaced by the nucleophile.

    Coupling Reactions: The major products are biaryl compounds formed through the coupling of aryl halides with this compound.

Scientific Research Applications

Potassium;trifluoro(3-methylbutyl)boranuide has several scientific research applications:

    Organic Synthesis: It is widely used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.

    Medicinal Chemistry: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

    Material Science: It is employed in the preparation of advanced materials, including polymers and nanomaterials.

    Catalysis: It serves as a catalyst or catalyst precursor in various chemical reactions.

Mechanism of Action

The mechanism of action of potassium;trifluoro(3-methylbutyl)boranuide involves its ability to act as a nucleophile or electrophile in chemical reactions. In nucleophilic substitution reactions, the boranuide group attacks electrophilic centers, leading to the formation of new bonds. In coupling reactions, it participates in the formation of carbon-carbon bonds through the interaction with palladium catalysts.

Comparison with Similar Compounds

Similar Compounds

  • Potassium;trifluoro(phenyl)boranuide
  • Potassium;trifluoro(4-methoxyphenyl)boranuide
  • Potassium;trifluoro(4-methylphenyl)boranuide

Uniqueness

Potassium;trifluoro(3-methylbutyl)boranuide is unique due to its specific structure, which imparts distinct reactivity and stability. Compared to other trifluoroborates, it offers enhanced reactivity in certain substitution and coupling reactions, making it a valuable reagent in organic synthesis.

Properties

IUPAC Name

potassium;trifluoro(3-methylbutyl)boranuide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11BF3.K/c1-5(2)3-4-6(7,8)9;/h5H,3-4H2,1-2H3;/q-1;+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWYYUQWEZMTTJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](CCC(C)C)(F)(F)F.[K+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11BF3K
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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